molecular formula C14H17ClN2OS B1434706 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 1707375-75-4

2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B1434706
M. Wt: 296.8 g/mol
InChI Key: ATKUPAAYTJMOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H17ClN2OS and its molecular weight is 296.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A synthesis pathway involving 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, leading to compounds with anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).
  • Generation of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, showcasing specific antimicrobial activities (Soliman et al., 2009).

Chemical Properties and Structural Analysis Studies focused on the chemical and structural properties of similar compounds provide insights into their potential interactions and stability:

  • The X-ray characterization of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno [2,3-d]pyrimidin-4[3H]one reveals intricate intermolecular interactions, hinting at the compound's reactive nature and potential in forming stable compounds (Ziaulla et al., 2012).

Potential Medicinal Applications While direct applications of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one are not extensively documented, the synthesis and exploration of its derivatives indicate potential in medicinal chemistry:

  • Synthesis and biological evaluation of compounds, where one derivative exhibited significant hypolipidemic activities, suggesting potential applications in cholesterol management (Chavan et al., 2015).
  • Parallel synthesis techniques yielding derivatives with biological and pharmaceutical activities, including antifungal, antibacterial, and CNS depressant properties (Sun et al., 2005).

properties

IUPAC Name

2-chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-8(2)7-17-13(18)11-9-5-3-4-6-10(9)19-12(11)16-14(17)15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKUPAAYTJMOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C1Cl)SC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 2
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2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 3
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2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 4
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2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 5
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 6
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

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